molecular formula C20H19ClN6O B14975771 N~6~-(2-chlorobenzyl)-N~4~-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-(2-chlorobenzyl)-N~4~-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B14975771
M. Wt: 394.9 g/mol
InChI Key: QQMJYNDVXHROKW-UHFFFAOYSA-N
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Description

N6-[(2-CHLOROPHENYL)METHYL]-N4-(3-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, substituted with various functional groups that contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-[(2-CHLOROPHENYL)METHYL]-N4-(3-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common method involves the condensation of appropriate substituted hydrazines with 3-aminopyrazole derivatives, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or ethanol. The temperature and pH conditions are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Green chemistry approaches, including the use of environmentally benign solvents and catalysts, are also being explored to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N6-[(2-CHLOROPHENYL)METHYL]-N4-(3-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N6-[(2-CHLOROPHENYL)METHYL]-N4-(3-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N6-[(2-CHLOROPHENYL)METHYL]-N4-(3-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. For example, it may inhibit protein kinases, which play a crucial role in cell growth and proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N6-[(2-BROMOPHENYL)METHYL]-N4-(3-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE
  • N6-[(2-FLUOROPHENYL)METHYL]-N4-(3-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE
  • N6-[(2-METHYLPHENYL)METHYL]-N4-(3-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE

Uniqueness

The uniqueness of N6-[(2-CHLOROPHENYL)METHYL]-N4-(3-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorophenyl and 3-methoxyphenyl groups enhances its binding affinity to molecular targets and its overall stability, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H19ClN6O

Molecular Weight

394.9 g/mol

IUPAC Name

6-N-[(2-chlorophenyl)methyl]-4-N-(3-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C20H19ClN6O/c1-27-19-16(12-23-27)18(24-14-7-5-8-15(10-14)28-2)25-20(26-19)22-11-13-6-3-4-9-17(13)21/h3-10,12H,11H2,1-2H3,(H2,22,24,25,26)

InChI Key

QQMJYNDVXHROKW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)OC)NCC4=CC=CC=C4Cl

Origin of Product

United States

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